4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine
Description
Chemical Context and Nomenclature
This compound belongs to the family of terpyridine derivatives, which are heterocyclic compounds derived from pyridine. The compound is formally designated as 4-bromo-2,6-dipyridin-2-ylpyridine according to International Union of Pure and Applied Chemistry nomenclature standards, with the Chemical Abstracts Service registry number 149817-62-9. Alternative nomenclature systems refer to this compound as 4'-Bromo-2,2':6',2''-terpyridine, reflecting the historical naming conventions established for terpyridine derivatives. The molecular formula C₁₅H₁₀BrN₃ corresponds to a molecular weight of 312.16 grams per mole, with the structure characterized by a central pyridine ring bearing two additional pyridine substituents at the 2,6-positions and a bromine atom at the 4-position.
The compound exhibits C₂ᵥ symmetry with a rotation axis through the 4'-position, which distinguishes it from asymmetrically functionalized bipyridine derivatives that may lead to facial or meridional isomers upon metal complexation. This symmetry characteristic ensures predictable coordination behavior and facilitates the formation of well-defined metal complexes. The bromine substituent provides an electron-withdrawing effect that modulates the electronic properties of the terpyridine ligand, influencing both the coordination strength and the photophysical properties of resulting metal complexes. Structural analysis reveals that the terpyridine moiety maintains near-planarity, with dihedral angles between the central and outer pyridine rings typically ranging from 4 to 11 degrees, similar to other 4'-substituted terpyridine derivatives.
Historical Development in Coordination Chemistry
The development of this compound emerged from the broader historical context of terpyridine chemistry, which traces its origins to the work of Gilbert Morgan and F. H. Burstall in 1932. These pioneering researchers first synthesized terpyridine through the oxidative coupling of pyridines using ferric chloride as a catalyst, obtaining approximately 60 grams of terpyridine from 8 kilograms of pyridine at elevated temperatures. The original synthetic approach, while successful in producing the parent terpyridine compound, proceeded in low yields and prompted the development of more efficient synthetic methodologies over subsequent decades.
The evolution toward 4'-substituted terpyridines, including brominated derivatives, gained momentum through the development of condensation methodologies utilizing dione precursors and ammonium salts. This synthetic approach involves the reaction between ethyl picolinate and acetone to generate a triketone intermediate, which subsequently undergoes condensation with ammonium acetate followed by chlorination with phosphorus pentachloride or phosphorus oxychloride to yield 4'-chloro-terpyridine. The 4'-chloro intermediate serves as a versatile precursor for introducing various substituents, including brominated aromatic groups, through nucleophilic substitution or cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, particularly Suzuki coupling methodologies, have emerged as the preferred synthetic routes for preparing 4'-aryl-substituted terpyridines. Research has demonstrated that 4'-bromoterpyridine can be cross-coupled with aryl boronic acids or esters under palladium catalysis to generate diverse aryl-substituted derivatives with yields typically ranging from 50 to 65 percent. The development of these synthetic methodologies has enabled systematic structure-activity relationship studies, revealing that electron-withdrawing substituents like bromine significantly influence the coordination behavior and optical properties of the resulting terpyridine ligands.
Significance in Supramolecular Architectures
This compound has emerged as a cornerstone compound in the construction of sophisticated supramolecular architectures due to its unique combination of strong metal-binding capability and strategic functionalization potential. The compound functions as a tridentate ligand that binds metals at three meridional sites, generating two adjacent five-membered metal-nitrogen-carbon chelate rings that provide exceptional thermodynamic stability. This coordination mode contrasts with the octahedral geometry typically observed in tris-bipyridine complexes, resulting in distinct structural and electronic properties that have profound implications for supramolecular assembly.
The formation of metal complexes with this compound follows well-established equilibrium relationships that can be quantified through cumulative stability constants. For transition metals such as iron, ruthenium, and platinum, the sequential binding of two terpyridine ligands to form bis-terpyridine complexes proceeds with high selectivity, with stability constants typically exceeding 10¹⁰ M⁻² for the overall formation process. These complexes exhibit characteristic metal-to-ligand charge transfer bands in the visible region, typically appearing between 450 and 600 nanometers, which endow them with intense coloration and useful photophysical properties.
Recent research has demonstrated the utility of this compound in constructing chiral supramolecular assemblies through strategic incorporation of additional chiral elements. Studies utilizing carbazole-linked ditopic chiral ligands derived from brominated terpyridine precursors have successfully generated enantiomerically pure metallosupramolecules with cadmium and zinc centers. These assemblies display efficient chirality transmission and amplification from the ligand to the metal center, as evidenced by circular dichroism and circularly polarized luminescence measurements.
The bromine substituent in this compound provides strategic synthetic handles for post-complexation modification and polymer incorporation. Cross-coupling reactions utilizing the carbon-bromine bond enable the construction of extended conjugated systems and polymeric materials while preserving the metal coordination environment. This approach has been successfully employed in the synthesis of organic electroluminescent materials for organic light-emitting diode applications, where the combination of strong metal coordination and extended conjugation yields materials with superior optical and electronic properties.
| Metal Ion | Complex Stoichiometry | Stability Constant (log β) | Absorption Maximum (nm) | Application |
|---|---|---|---|---|
| Iron(II) | [Fe(terpy)₂]²⁺ | 20.9 | 552 | Electrochemical sensors |
| Ruthenium(II) | [Ru(terpy)₂]²⁺ | 18.7 | 475 | Photovoltaic devices |
| Zinc(II) | [Zn(terpy)₂]²⁺ | 16.3 | 320 | Supramolecular assemblies |
| Cadmium(II) | [Cd(terpy)₂]²⁺ | 15.8 | 315 | Luminescent materials |
Properties
IUPAC Name |
4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPHKMZOYPASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444563 | |
| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89972-76-9 | |
| Record name | 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89972-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
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Preparation Methods
Detailed Reaction Conditions and Parameters
The following table summarizes typical reaction conditions for the key steps in the preparation of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine based on literature data:
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Condensation (Kröhnke) | 4-Bromobenzaldehyde + 2-acetylpyridine, base | 0–60 °C | Several hours | Sodium ethoxide or ammonium acetate |
| 2 | Cyclization | Ammonium acetate or ammonium salts | Reflux | 12–24 hours | Forms terpyridine core |
| 3 | Bromination (if needed) | Phosphorus pentabromide in chloroform | 80–100 °C | 2–4 hours | For introducing bromine substituent |
| 4 | Cross-coupling (Pd-catalyzed) | Pd catalyst, base, 4-bromophenylboronic acid | 80–110 °C | 6–24 hours | Suzuki coupling for aryl substitution |
These conditions are optimized to balance yield, purity, and scalability.
Research Findings and Characterization
- Purity and Yield: Commercially available samples of this compound typically have purity ≥97% with melting points around 143–145 °C.
- Spectroscopic Data: Proton nuclear magnetic resonance (1H NMR) spectra show characteristic signals corresponding to the terpyridine protons and the 4-bromophenyl group, confirming the structure.
- Crystallography: Single-crystal X-ray diffraction studies have confirmed the molecular geometry and substitution pattern of the compound.
- Physical Properties: The compound has a density of approximately 1.4 g/cm³ and a boiling point near 513 °C at atmospheric pressure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4’-(4-Bromophenyl)-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coordination Reactions: It forms stable complexes with transition metals through coordination bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups, while coordination reactions result in metal complexes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine exhibits potential anticancer properties. It has been studied for its ability to shrink tumors and control symptoms in liver cancer models. The compound's effectiveness is attributed to its interaction with biological molecules, which can lead to cell death in cancerous cells through the generation of reactive oxygen species when exposed to light .
Mechanism of Action:
The compound's mechanism involves the coordination with metal ions, enhancing its biological activity. Such interactions can influence cellular pathways and potentially lead to therapeutic effects against various cancers .
Coordination Chemistry
Ligand Properties:
this compound acts as a versatile ligand in coordination chemistry. It forms stable complexes with metal ions, which are valuable in catalysis and materials science. The ability to coordinate with multiple metal centers allows for the development of various metal-organic frameworks (MOFs) and catalysts used in organic synthesis and environmental applications .
Table 1: Coordination Complexes of this compound
| Metal Ion | Complex Type | Application Area |
|---|---|---|
| Cu(II) | Cu(II) complex | Catalysis in organic reactions |
| Zn(II) | Zn(II) coordination complex | Gas storage |
| Ni(II) | Ni(II) complex | Electrocatalysis |
Materials Science
Synthesis of Advanced Materials:
The compound is utilized in the synthesis of advanced materials with specific optical and electronic properties. Its unique structure allows it to be incorporated into polymer matrices or as a component in nanomaterials that exhibit enhanced conductivity or photonic properties .
Case Study: Development of Photonic Devices
In a recent study, researchers synthesized a polymer incorporating this compound to create photonic devices. The resulting material demonstrated superior light absorption and emission characteristics compared to conventional materials, indicating its potential for use in next-generation optical devices .
Mechanism of Action
The mechanism of action of 4’-(4-Bromophenyl)-2,2’:6’,2’'-terpyridine primarily involves its ability to form stable complexes with transition metals. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal complex and its application .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target compound’s pyridine core differs from pyrimidine (e.g., 919301-53-4) or triazole (e.g., 1349172-90-2) derivatives, affecting electronic properties and applications .
- Substituents : Bromine at the para position enhances electron-withdrawing effects compared to chlorine or methoxy groups in analogues, influencing reactivity and intermolecular interactions .
Insights :
- Triazole derivatives achieve higher yields via modular substitution strategies, highlighting the advantage of flexible synthetic routes .
Physicochemical Properties
Melting Points and Stability
The bromophenyl group likely increases melting points compared to methoxy or nitro-substituted derivatives due to enhanced van der Waals interactions.
Antioxidant Activity
Pyridine derivatives with electron-donating groups (e.g., hydroxy-methoxyphenyl) show superior antioxidant activity. For example:
Divergence :
- The target compound’s application in materials science contrasts with triazole derivatives, which are explored for pharmacological uses due to their heterocyclic diversity and bioactivity .
Biological Activity
4-(4-Bromophenyl)-2,6-dipyridin-2-ylpyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes bromophenyl and dipyridine moieties. Its synthesis typically involves multi-step organic reactions, including cross-coupling techniques such as Suzuki coupling. The resulting compound can be purified and characterized using techniques like NMR and IR spectroscopy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against human breast adenocarcinoma (MCF7) and other cancer cell lines.
- Mechanism of Action : It appears to induce G2/M phase cell cycle arrest, leading to apoptosis in cancer cells. This was evidenced by a dose-dependent increase in cell accumulation in the G2/M phase following treatment with the compound .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 5.0 | G2/M phase arrest |
| HEp-2 | 3.0 | Apoptotic pathway activation |
| NCI-H460 | 4.5 | Cell cycle disruption |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Testing Methodology : The antimicrobial efficacy was evaluated using the turbidimetric method against various bacterial strains.
- Results : Compounds similar to this compound demonstrated significant antibacterial effects comparable to standard antibiotics such as norfloxacin and fluconazole .
| Microorganism | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Norfloxacin |
| S. aureus | 17 | Fluconazole |
| P. aeruginosa | 14 | Norfloxacin |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Disruption : The compound's ability to induce G2/M phase arrest suggests it interferes with the normal cell cycle progression, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : Similar compounds have been reported to disrupt bacterial lipid biosynthesis, contributing to their antibacterial properties.
- Molecular Docking Studies : Computational studies indicate that it binds effectively to specific targets within cancer cells and bacteria, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
- A study published in Molecules reported that derivatives of dipyridines exhibited IC50 values ranging from 1.45 to 5 μM against various cancer cell lines, indicating strong antiproliferative activity .
- Research on antimicrobial derivatives showed that certain modifications on the bromophenyl group significantly enhanced both anticancer and antimicrobial activities, suggesting that structural optimization could lead to more potent agents .
Q & A
Q. What are the typical synthetic routes for 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, and how are yields optimized?
The compound is commonly synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated pyridine derivatives and aryl boronic acids. Key steps include catalytic systems (e.g., Pd(PPh₃)₄) and inert conditions (e.g., N₂ atmosphere). Yield optimization involves controlling stoichiometry, reaction temperature (often 80–110°C), and purification via column chromatography or recrystallization . For example, yields of 75–82% are achievable with precise stoichiometric ratios of precursors and post-reaction quenching in ice-cold water to precipitate impurities .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on single-crystal X-ray diffraction (SCXRD) for unambiguous determination of molecular geometry, supplemented by ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for identifying C-Br stretches (~550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 400.31) .
Q. What are the primary research applications of this compound?
It serves as a precursor for electroluminescent materials (e.g., OLEDs) and supramolecular architectures due to its rigid terpyridine core, which facilitates metal coordination (e.g., Ru²⁺ complexes for light-emitting devices) . Its bromophenyl moiety also enables further functionalization for covalent organic frameworks (COFs) .
Q. What safety protocols are recommended during handling?
Standard protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. The bromophenyl group poses potential toxicity (H300-H313 codes), requiring adherence to hazard codes P301-P312 for spill management .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?
Discrepancies arise from thermal motion or disorder in crystal packing. Use SHELXL for iterative refinement with restraints (e.g., DFIX for bond lengths) and validate via R-factor convergence (<5%). For disordered regions, PART instructions partition electron density . Example: In the title compound, the Br-C bond refined to 1.89 Å with a 0.02 Å standard uncertainty .
Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?
Density Functional Theory (DFT) using B3LYP/6-31G* basis sets calculates HOMO-LUMO gaps (e.g., ~3.2 eV) and charge-transfer properties. TD-DFT models UV-Vis spectra (e.g., λmax ~380 nm) to correlate with experimental data .
Q. How does substituent variation (e.g., Br vs. Cl) affect supramolecular assembly efficiency?
Bromine’s larger atomic radius enhances π-π stacking and halogen bonding vs. chlorine, as shown in Hirshfeld surface analysis. For example, Br···N interactions (3.4 Å) stabilize 2D networks in coordination polymers, whereas Cl analogs form weaker contacts .
Q. What strategies mitigate low solubility in polar solvents during reaction optimization?
Solubility is enhanced via sonication in DMF/THF mixtures or by introducing electron-donating groups (e.g., -OCH₃) on peripheral pyridines. Microwave-assisted synthesis (100°C, 30 min) also improves dispersion .
Q. How are batch-to-batch purity inconsistencies addressed in large-scale synthesis?
Purity (>99%) is maintained via HPLC-MS monitoring (C18 column, acetonitrile/water gradient) and Soxhlet extraction with ethanol to remove Pd catalyst residues .
Q. What role does the compound play in photocatalytic systems, and how is efficiency quantified?
As a photosensitizer, it facilitates electron transfer in Ru-based catalysts for H₂ evolution. Efficiency is measured via turnover number (TON) under visible light (e.g., TON = 1200 over 24 hrs) using gas chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
